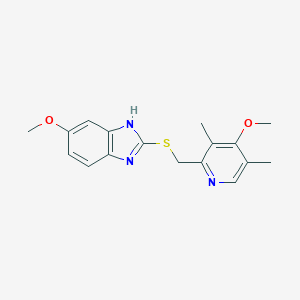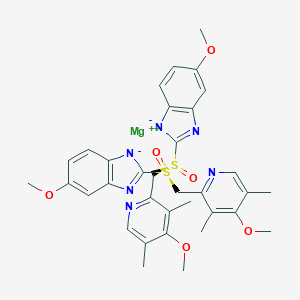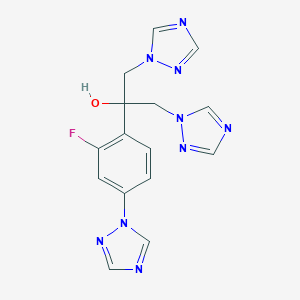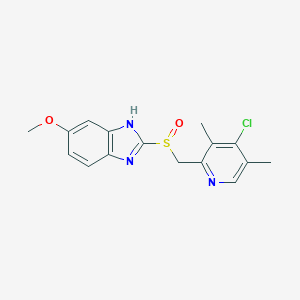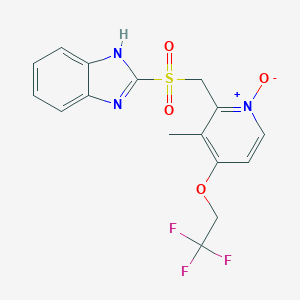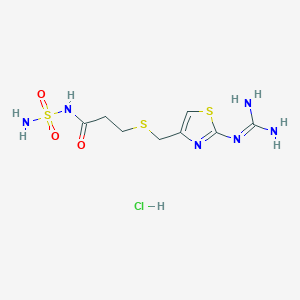
Famotidin-Verunreinigung C HCl
Übersicht
Beschreibung
Famotidine Impurity C HCl, also known as Famotidine Related Compound C, is an impurity of famotidine . Famotidine is a hydrophilic, cationic, histamine H2 receptor antagonist drug that effectively inhibits gastric acid secretion in humans .
Molecular Structure Analysis
The molecular structure of Famotidine Impurity C HCl is represented by the empirical formula C8H14N6O3S3·HCl . The InChI representation of the molecule is 1S/C8H14N6O3S3·HCl .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Formulierungen
Famotidin-Verunreinigung C HCl wird in pharmazeutischen Formulierungen verwendet . Eine einfache, empfindliche und schnelle Methode der reversed-phase Hochleistungsflüssigkeitschromatographie wurde zur Bestimmung von Famotidin (FMT) und seinen Verunreinigungen in pharmazeutischen Formulierungen entwickelt .
Stabilitätsindizierende HPLC-Methode
Diese Verbindung wird bei der Entwicklung einer stabilitätsindizierenden Hochleistungsflüssigkeitschromatographie-Methode zur quantitativen Bestimmung von Ibuprofen und Famotidin-Abbauprodukten in kombinierten pharmazeutischen Produkten verwendet . Diese Methode kann Ibuprofen, Famotidin und ihre verwandten Verunreinigungen trennen .
Qualitätskontrolle
Die für die Bestimmung von Famotidin und seinen Verunreinigungen entwickelte Flüssigkeitschromatographie-Methode kann für die routinemäßige Qualitätskontrolle von Famotidin in pharmazeutischen Formulierungen verwendet werden .
Antiulkusmittel
Famotidin, mit dem diese Verbindung verwandt ist, ist eines der vielversprechendsten Antiulkusmittel . Es unterdrückt Magengeschwüre und Dünndarmbeschwerden, die auf dem Histamin-H2-Rezeptor-Blockademechanismus beruhen .
Herstellung von N-Sulfamyl-3-(2-Guanidino-thiazol-4-yl-methylthio)-propionamidin
Diese Verbindung wird in einem neuen Verfahren zur Herstellung von N-Sulfamyl-3-(2-Guanidino-thiazol-4-yl-methylthio)-propionamidin verwendet
Wirkmechanismus
Famotidine Impurity C HCl, also known as 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide hydrochloride, is a compound associated with Famotidine . Here is a detailed exploration of its mechanism of action:
Target of Action
The primary target of Famotidine Impurity C HCl is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By interacting with this receptor, the compound can influence gastric acid production .
Mode of Action
Famotidine Impurity C HCl acts as a competitive antagonist at the histamine H2 receptor . This means it competes with histamine for binding sites on the receptor. When it binds to the receptor, it prevents histamine from doing so, thereby inhibiting the secretion of gastric acid . Famotidine, the parent compound of Famotidine Impurity C HCl, has been found to be highly selective for the H2 receptor and more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
By inhibiting the histamine H2 receptor, it may disrupt the normal signaling pathway that leads to the secretion of gastric acid, thereby reducing acid production .
Pharmacokinetics
Famotidine, its parent compound, is known to have a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion . Following oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours .
Result of Action
The primary result of Famotidine Impurity C HCl’s action is the reduction of gastric acid secretion . This can help to alleviate symptoms associated with conditions related to excess stomach acid, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that famotidine, the parent compound, interacts with histamine H2-receptors
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, famotidine .
Eigenschaften
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLJRHWJZWHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509959 | |
| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76824-17-4 | |
| Record name | Propanamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76824-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
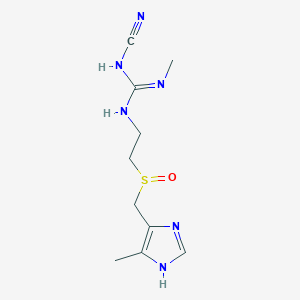
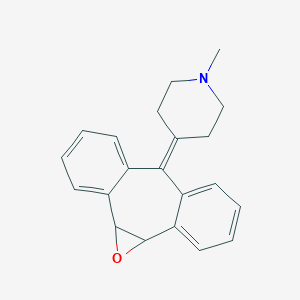

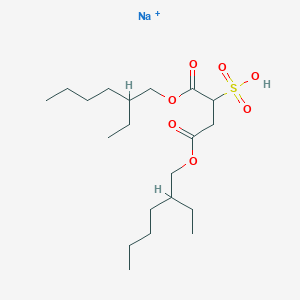
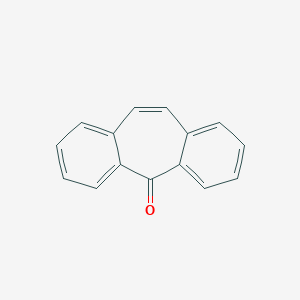
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
